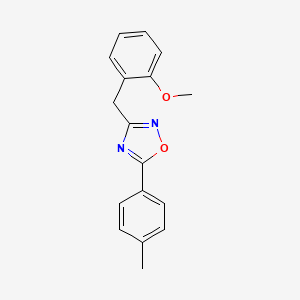![molecular formula C18H19FN2O3 B6113274 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methyl-2-furamide](/img/structure/B6113274.png)
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methyl-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methyl-2-furamide, commonly known as FPEF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FPEF belongs to the class of pyrrolidinyl furamide compounds and has been studied extensively for its unique mechanism of action and biochemical effects.
作用機序
The mechanism of action of FPEF involves the modulation of the GABAergic system in the brain. It acts as a positive allosteric modulator of the GABAA receptor, which results in an increase in the activity of the inhibitory neurotransmitter GABA. This leads to a decrease in neuronal excitability and an overall reduction in the activity of the central nervous system.
Biochemical and Physiological Effects:
FPEF has been shown to have a variety of biochemical and physiological effects. It has been shown to have a potent anti-inflammatory effect, which is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. FPEF has also been shown to have an analgesic effect, which is believed to be mediated through the modulation of the GABAergic system. Additionally, FPEF has been shown to have an anticonvulsant effect, which is believed to be mediated through the modulation of voltage-gated ion channels in the brain.
実験室実験の利点と制限
FPEF has several advantages for use in laboratory experiments. It is a highly selective and potent compound, which allows for precise manipulation of the GABAergic system. Additionally, FPEF has a favorable pharmacokinetic profile, which allows for easy administration and measurement of its effects. However, FPEF also has several limitations, including its potential for toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for the study of FPEF. One area of interest is the potential use of FPEF in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of FPEF in the treatment of chronic pain and inflammation. Additionally, further studies are needed to determine the safety and efficacy of FPEF in humans, as well as its potential for drug-drug interactions.
合成法
The synthesis of FPEF involves a multi-step process, which includes the reaction of 4-fluorophenylacetic acid with ethyl acetoacetate to produce 1-(4-fluorophenyl)ethyl-3-oxobutanoate. This intermediate is then reacted with pyrrolidine to form N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methyl-2-furamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
FPEF has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. FPEF has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-7-9-24-17(12)18(23)20-15-10-16(22)21(11-15)8-6-13-2-4-14(19)5-3-13/h2-5,7,9,15H,6,8,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJKZTZBHAOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B6113205.png)
![5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6113212.png)

![3-[2-(ethylthio)ethyl] 6-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6113222.png)
![N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6113232.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methoxy-2-furamide](/img/structure/B6113242.png)
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide](/img/structure/B6113252.png)
![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide](/img/structure/B6113253.png)

![10-butyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6113260.png)
![2-[1-cyclopentyl-4-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6113268.png)

![3-(2-fluorophenyl)-5-{[2-(methylthio)-3-pyridinyl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6113291.png)